molecular formula C12H22O2Si B12536703 1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one CAS No. 651726-53-3

1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one

Cat. No.: B12536703
CAS No.: 651726-53-3
M. Wt: 226.39 g/mol
InChI Key: QNVVJFMZHBOFEI-UHFFFAOYSA-N
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Description

1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one is an organic compound with a unique structure that combines a hydroxycyclohexyl group and a trimethylsilyl group attached to a prop-2-en-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one typically involves the following steps:

    Formation of the Hydroxycyclohexyl Group: This can be achieved through the reduction of cyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Introduction of the Trimethylsilyl Group: The hydroxy group can be protected by converting it into a trimethylsilyl ether using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine (TEA).

    Formation of the Prop-2-en-1-one Backbone: This can be achieved through a Wittig reaction or a similar olefination reaction, where an aldehyde or ketone is converted into an alkene.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for efficiency, yield, and cost-effectiveness. Catalysts and automated systems may be employed to enhance the reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group in the prop-2-en-1-one backbone can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, alkoxides, or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 1-(1-Oxocyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one.

    Reduction: Formation of 1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the development of novel materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and trimethylsilyl groups can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-ol: Similar structure but with an alcohol group instead of a ketone.

    1-(1-Oxocyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one: Similar structure but with a ketone group instead of a hydroxy group.

Uniqueness

1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one is unique due to the combination of a hydroxycyclohexyl group and a trimethylsilyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

651726-53-3

Molecular Formula

C12H22O2Si

Molecular Weight

226.39 g/mol

IUPAC Name

1-(1-hydroxycyclohexyl)-3-trimethylsilylprop-2-en-1-one

InChI

InChI=1S/C12H22O2Si/c1-15(2,3)10-7-11(13)12(14)8-5-4-6-9-12/h7,10,14H,4-6,8-9H2,1-3H3

InChI Key

QNVVJFMZHBOFEI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C=CC(=O)C1(CCCCC1)O

Origin of Product

United States

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